4,5-Dibromophthalonitrile

Vue d'ensemble

Description

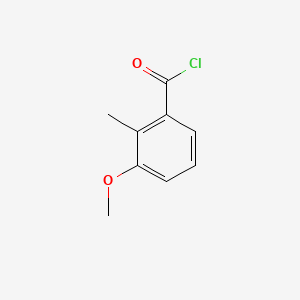

4,5-Dibromophthalonitrile is a chemical compound with the molecular formula C8H2Br2N2 . It is a yellowish, crystalline solid that is soluble in organic solvents such as acetone and toluene but insoluble in water. It belongs to the family of halogenated phthalonitrile compounds and is primarily used in the manufacturing of flame-retardant materials.

Synthesis Analysis

This compound can be synthesized through multiple methods, including the reaction of phthalic anhydride with elemental bromine in the presence of a solvent or through an addition reaction between phthalodinitrile and bromine.Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C8H2Br2N2/c9-7-1-5 (3-11)6 (4-12)2-8 (7)10/h1-2H . This compound exhibits structural isomerism, with two geometric isomers referred to as the cis- and trans-isomers. Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.93 . It has a melting point of approximately 124-126 degrees Celsius and a boiling point of around 421-422 degrees Celsius. It has a density of 2.3 g/cm3 at room temperature and is stable under normal conditions.Applications De Recherche Scientifique

Propriétés optiques

Le 4,5-Dibromophthalonitrile est un phtalocyanine. Il présente une propriété optique qui est bathochrome et une transmission dans la région ultraviolette du rayonnement .

Susceptibilité magnétique

Le this compound a montré un déplacement de la susceptibilité magnétique .

Longueur d'onde d'émission laser

Le this compound a une longueur d'onde d'émission laser de 405 nm .

Précurseur des subphtalocyanines de bore

Le this compound est utilisé dans la synthèse des subphtalocyanines de bore . Ces composés ont un potentiel d'utilisation comme photovoltaïques organiques .

Fabrication industrielle des subphtalocyanines de bore

La synthèse du this compound a été abordée dans le but d'une mise à l'échelle et de la fabrication industrielle de subphtalocyanines de bore .

Safety and Hazards

Propriétés

IUPAC Name |

4,5-dibromobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFFZICBNFSEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571531 | |

| Record name | 4,5-Dibromobenzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86938-64-9 | |

| Record name | 4,5-Dibromobenzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic applications of 4,5-Dibromophthalonitrile highlighted in these research papers?

A1: this compound serves as a crucial building block for synthesizing more complex molecules, particularly phthalocyanines and diazaacenes.

- Phthalocyanine Synthesis: The research by [] demonstrates the use of this compound as a precursor in the multi-step synthesis of octa-substituted phthalocyanines. It undergoes a palladium-catalyzed Sonogashira cross-coupling reaction with tert-butyldimethylsilylacetylene to introduce alkyne functionalities, which are further utilized for "click" chemistry modifications, leading to novel phthalocyanine derivatives.

- Diazaacene Synthesis: The study by [] highlights the application of this compound in the synthesis of dicyano-substituted diazaacenes. It participates in a palladium-catalyzed coupling reaction with diamino-bis(tri-isopropylsilylethynyl)benzene derivatives to construct the diazaacene core structure.

Q2: Why is this compound preferred for these reactions?

A2: The bromine atoms in the 4,5-positions of the aromatic ring in this compound are susceptible to various palladium-catalyzed coupling reactions, making it a versatile building block. These reactions allow for the introduction of diverse substituents, ultimately leading to a wide range of functionalized phthalocyanines and diazaacenes with tailored properties [, ].

Q3: Are there any challenges associated with the synthesis or use of this compound?

A3: One challenge highlighted in the research [] is the potential formation of isomeric byproducts during the bromination of phthalonitrile. The synthesis of this compound often yields a mixture of 3,6-, 3,4-, and this compound isomers, requiring separation steps to isolate the desired 4,5-isomer. This separation can impact overall yield and synthetic efficiency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.